N-(2,2,2-トリフルオロエチル)スルファモイルクロリド

説明

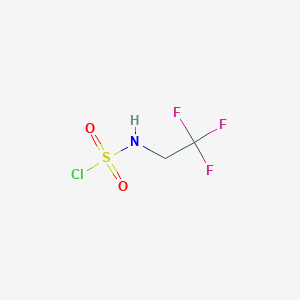

N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is a synthetic chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2-NH2). This compound is widely used in scientific research and industry due to its unique chemical properties .

科学的研究の応用

Pharmaceutical Applications

N-(2,2,2-trifluoroethyl)sulfamoyl chloride is primarily utilized in the synthesis of biologically active molecules. The trifluoroethyl group contributes to improved pharmacokinetic properties of the resulting compounds, enhancing their efficacy in therapeutic applications.

Drug Development

- Enzyme Inhibitors : This compound has been explored for its potential in developing enzyme inhibitors that can target specific biological pathways. The incorporation of the trifluoroethyl moiety may enhance binding affinity and selectivity towards target enzymes.

- Antimicrobial Agents : Research indicates that derivatives of N-(2,2,2-trifluoroethyl)sulfamoyl chloride exhibit antimicrobial properties, making them candidates for antibiotic development.

Agrochemical Applications

In the field of agrochemicals, N-(2,2,2-trifluoroethyl)sulfamoyl chloride serves as an important building block for the synthesis of herbicides and fungicides. The stability imparted by the trifluoroethyl group allows for prolonged effectiveness in agricultural applications.

Herbicide Development

- Selective Herbicides : Compounds derived from N-(2,2,2-trifluoroethyl)sulfamoyl chloride have shown promise as selective herbicides that can effectively control weed populations while minimizing impact on crop species.

- Fungicidal Activity : Studies have indicated that this compound can be modified to create fungicides with enhanced activity against various plant pathogens.

Chemical Synthesis Applications

N-(2,2,2-trifluoroethyl)sulfamoyl chloride acts as a reactive electrophile in organic synthesis. Its ability to react with various nucleophiles allows for the formation of diverse sulfamate esters and sulfonamides.

Synthesis of Sulfamates

- Sulfamate Esters : The compound can be utilized to synthesize sulfamate esters through reactions with alcohols and amines. These sulfamate esters are valuable intermediates in organic synthesis and medicinal chemistry .

- Reactivity with Nucleophiles : The presence of the sulfonyl chloride group enables efficient reactions with nucleophiles such as amines and alcohols, facilitating the formation of complex molecules .

Synthesis of Novel Compounds

A study demonstrated the successful synthesis of novel sulfamate esters using N-(2,2,2-trifluoroethyl)sulfamoyl chloride as a key reagent. The reaction conditions were optimized to achieve high yields of desired products .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Sulfamate Ester A | 95% | -78 °C with triethylamine |

| Sulfamate Ester B | 68% | Sodium pentoxide as nucleophile |

Research assessing the biological activity of derivatives indicated that modifications to the sulfamoyl chloride structure could lead to compounds with enhanced antimicrobial properties. This highlights the potential for further exploration in drug discovery contexts .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of 2,2,2-trifluoroethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,2-trifluoroethylamine+chlorosulfonic acid→N-(2,2,2-trifluoroethyl)sulfamoyl chloride+HCl

The reaction is typically conducted at low temperatures to prevent the decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified through distillation or recrystallization .

化学反応の分析

Types of Reactions: N-(2,2,2-trifluoroethyl)sulfamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.

Hydrolysis: Hydrolysis reactions are usually conducted in aqueous media under acidic or basic conditions.

Major Products:

Substitution Reactions: The major products of substitution reactions are the corresponding sulfonamide derivatives.

Hydrolysis: The major products of hydrolysis are the corresponding sulfonamide and hydrochloric acid.

作用機序

The mechanism of action of N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonamide group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules .

類似化合物との比較

- N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride

- 2,2,2-trifluoroethylsulfamoyl chloride

Comparison: N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to its specific reactivity and the presence of the trifluoroethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers higher reactivity and selectivity in certain chemical reactions, making it a valuable reagent in various applications .

生物活性

N-(2,2,2-trifluoroethyl)sulfamoyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2,2,2-trifluoroethyl)sulfamoyl chloride contains a trifluoroethyl group which enhances its pharmacokinetic properties. The sulfonamide moiety is known for its ability to interact with various biological targets, making it a valuable precursor in the synthesis of biologically active compounds.

The mechanism of action for N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves its interaction with specific enzymes and receptors. The trifluoroethyl group can enhance binding affinity to certain molecular targets, potentially leading to inhibitory or modulatory effects on enzymatic activity. The sulfonamide group also plays a crucial role in its biological activity by interacting with active sites of enzymes .

1. Enzyme Inhibition

Research indicates that derivatives of N-(2,2,2-trifluoroethyl)sulfamoyl chloride have been explored for their potential as enzyme inhibitors. For instance, studies have shown that related compounds can inhibit key enzymes involved in metabolic pathways, suggesting that N-(2,2,2-trifluoroethyl)sulfamoyl chloride may exhibit similar properties.

2. Anticancer Activity

A notable study evaluated the anticancer properties of N-sulfamoyl derivatives, including those based on N-(2,2,2-trifluoroethyl)sulfamoyl chloride. The compounds demonstrated significant cell cycle arrest in human breast adenocarcinoma (MCF-7) and pancreatic cancer (PANC-1) cell lines. The percentage increase in G2/M phase arrest was measured at various concentrations (10 µM), revealing promising results for further development as anticancer agents .

| Compound | % G2/M Arrest (MCF-7) | EC50 (µM) |

|---|---|---|

| N-(2,2,2-trifluoroethyl)sulfamoyl derivative 1 | 200% | < 2 |

| N-(2,2,2-trifluoroethyl)sulfamoyl derivative 2 | 180% | < 3 |

| Parent noscapine | 35.9% | 11.9 |

3. Pharmacological Evaluation

In pharmacological evaluations, compounds derived from N-(2,2,2-trifluoroethyl)sulfamoyl chloride have shown varying degrees of activity against different biological targets. For example, studies on related trifluoroethyl analogs indicated their potential to stimulate adenylate cyclase activity in the rat striatum but with less selectivity for dopamine receptors compared to their non-fluorinated counterparts .

特性

IUPAC Name |

N-(2,2,2-trifluoroethyl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF3NO2S/c3-10(8,9)7-1-2(4,5)6/h7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVKOACBNWGEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544553 | |

| Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104468-11-3 | |

| Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。